molecular formula C10H20CuN2O4S4 B1580955 Copper(II) Bis(2-hydroxyethyl)dithiocarbamate CAS No. 52611-57-1

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate

Cat. No.: B1580955
CAS No.: 52611-57-1
M. Wt: 424.1 g/mol
InChI Key: CWZKOKSQKMDNMW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind with metal ions, which can influence the activity of metalloenzymes. For instance, it can interact with enzymes that require copper as a cofactor, thereby affecting their catalytic activity. Additionally, this compound can form complexes with proteins, altering their structure and function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the transcription factor NF-E2-related factor 2 (Nrf2), which regulates antioxidant and phase II xenobiotic enzymes in vascular endothelial cells . This activation leads to changes in gene expression and enhances the cell’s ability to respond to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with biomolecules, inhibit or activate enzymes, and alter gene expression. This compound can form complexes with copper ions, which can then interact with various biomolecules. For instance, it can inhibit proteasome activity, leading to the accumulation of Nrf2 and subsequent activation of its target genes . Additionally, this compound can bind to thiol groups in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress . It is important to carefully control the dosage to avoid toxic effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis and antioxidant defense. This compound can interact with enzymes involved in copper metabolism, such as copper chaperones and copper-dependent enzymes . Additionally, this compound can influence the levels of metabolites involved in oxidative stress responses, such as glutathione and reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to copper transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can be synthesized through the reaction of copper(II) salts with bis(2-hydroxyethyl)dithiocarbamate ligands. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with an aqueous solution of sodium bis(2-hydroxyethyl)dithiocarbamate under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and temperature control .

Chemical Reactions Analysis

Types of Reactions: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes .

Mechanism of Action

The mechanism of action of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate involves its interaction with molecular targets and pathways. The compound’s copper center can undergo redox reactions, influencing various biological processes. It can also form complexes with other molecules, affecting their activity and stability .

Comparison with Similar Compounds

Comparison: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is unique due to its specific ligand structure, which provides distinct properties and reactivity compared to other copper dithiocarbamate complexes. Its ability to form stable complexes and undergo various chemical reactions makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

copper;N,N-bis(2-hydroxyethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZKOKSQKMDNMW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20CuN2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333432
Record name Copper(II) Bis(2-hydroxyethyl)dithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52611-57-1
Record name Copper(II) Bis(2-hydroxyethyl)dithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 2
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 3
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 4
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 5
Reactant of Route 5
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 6
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.